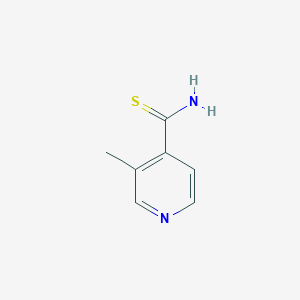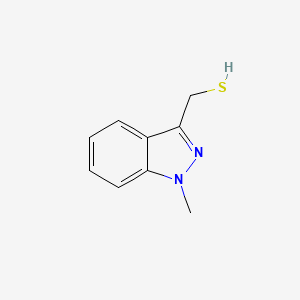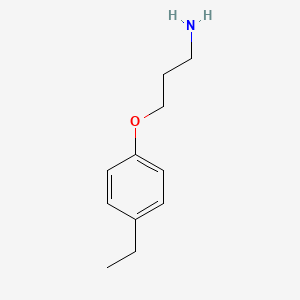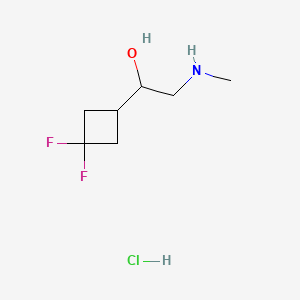![molecular formula C10H17ClF3N B13604127 3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride is a chemical compound with the molecular formula C10H17ClF3N and a molecular weight of 243.6969 . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutyl ring, further connected to a piperidine ring. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride.
Análisis De Reacciones Químicas
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride can be compared with other similar compounds, such as:
3-[1-(Trifluoromethyl)cyclobutyl]pyridine: This compound has a similar structure but includes a pyridine ring instead of a piperidine ring.
3-[1-(Trifluoromethyl)cyclobutyl]piperidine: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
The unique combination of the trifluoromethyl group, cyclobutyl ring, and piperidine ring in this compound gives it distinctive chemical properties that make it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H17ClF3N |
|---|---|
Peso molecular |
243.70 g/mol |
Nombre IUPAC |
3-[1-(trifluoromethyl)cyclobutyl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(4-2-5-9)8-3-1-6-14-7-8;/h8,14H,1-7H2;1H |
Clave InChI |
XQITWOQOCSHQLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2(CCC2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

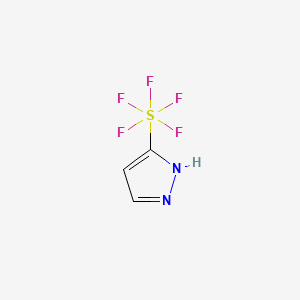
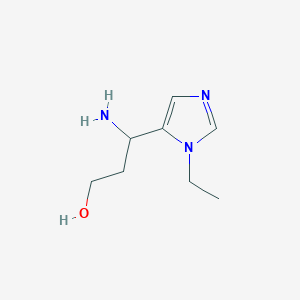
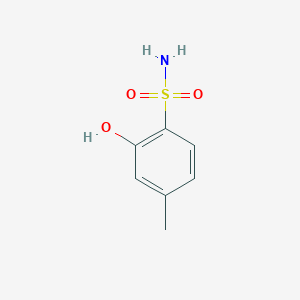



![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)
